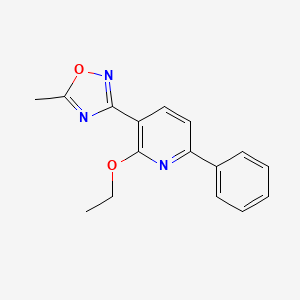![molecular formula C22H16BrN3 B11587112 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11587112.png)
9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by the presence of a bromine atom at the 9th position and a 4-methylbenzyl group at the 6th position of the indoloquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the indoloquinoxaline core: This can be achieved through a cyclization reaction involving an indole derivative and an o-phenylenediamine derivative.
Benzylation: The 4-methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of substituted indoloquinoxalines .
Aplicaciones Científicas De Investigación
9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoloquinoxaline core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-bromoquinoxaline: A simpler analog with a bromine atom at the 6th position.
Indolo[2,3-b]quinoxaline: The parent compound without the bromine and benzyl groups.
4-methylbenzyl derivatives: Compounds with a 4-methylbenzyl group attached to different core structures.
Uniqueness
9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to the combination of the bromine atom and the 4-methylbenzyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to its simpler analogs .
Propiedades
Fórmula molecular |
C22H16BrN3 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
9-bromo-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16BrN3/c1-14-6-8-15(9-7-14)13-26-20-11-10-16(23)12-17(20)21-22(26)25-19-5-3-2-4-18(19)24-21/h2-12H,13H2,1H3 |
Clave InChI |
VSYNUSKUHDUROQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B11587042.png)
![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11587048.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11587054.png)
![(5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587056.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(ethylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11587064.png)
![{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11587076.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11587085.png)
![1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI)](/img/structure/B11587095.png)
![2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11587101.png)
![2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587113.png)
![methyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11587123.png)
![6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11587128.png)
![2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587138.png)

